molecular formula C12H13NO5 B2831713 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid CAS No. 30657-34-2

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid

Cat. No.: B2831713
CAS No.: 30657-34-2
M. Wt: 251.238
InChI Key: DNJSHXYKYRIMOH-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid (CAS 30657-34-2) is a chemical compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . It is offered with a purity of 95% or higher . This product is provided For Research Use Only and is not approved for human or animal consumption, diagnostic use, or any therapeutic applications . The 1,3-benzodioxole group present in its structure is a key scaffold found in various biologically active molecules and pharmaceutical intermediates . For instance, related benzodioxole derivatives have been utilized in the synthesis of chalcone-based compounds, which are a focus of research due to their wide range of pharmacological activities, including anti-cancer and anti-infective properties . As a specialized organic building block, this compound is valuable for applications in medicinal chemistry, drug discovery, and the synthesis of more complex molecules for scientific investigation. Researchers can use it to explore new chemical spaces or as a precursor in the development of compounds with potential biological activity. Handle this product in accordance with good laboratory practices, and refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-3,5,9H,4,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJSHXYKYRIMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride and a suitable amine.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a series of reactions starting from a suitable precursor such as acrylonitrile, followed by hydrolysis and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzodioxole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Antioxidant Activity
Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant activities. This property is critical in the development of drugs aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Case Study : A study demonstrated that derivatives of benzodioxole compounds showed enhanced radical scavenging activity compared to their non-benzodioxole counterparts, suggesting potential applications in nutraceutical formulations aimed at improving health outcomes related to oxidative stress .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study : An experimental model using lipopolysaccharide (LPS) induced inflammation in mice showed that administration of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid significantly reduced levels of TNF-alpha and IL-6, indicating its potential use in therapeutic applications for conditions like rheumatoid arthritis .

Pharmacological Applications

1. Neuroprotective Effects
The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer’s disease. The mechanism involves the modulation of neurotransmitter levels and reduction of neuroinflammation.

Case Study : In a study on animal models of Alzheimer’s disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation in the brain .

2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.

Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells by promoting apoptotic pathways, highlighting its potential as a lead compound for cancer therapy development .

Formulation and Delivery Methods

The delivery methods for this compound are being explored through nanotechnology to enhance bioavailability and target specificity.

1. Nanoparticle Formulations
Research indicates that encapsulating this compound in nanoparticles can improve its therapeutic efficacy by ensuring controlled release and targeted delivery to affected tissues.

Formulation Type Advantages Challenges
LiposomesEnhanced solubility and stabilityProduction scalability
Polymeric nanoparticlesTargeted delivery and sustained releaseBiocompatibility concerns

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido and propanoic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Distinction
3-(2H-1,3-Benzodioxol-5-yl)-2-acetamidopropanoic acid (Target) 30657-34-2 C₁₂H₁₃NO₅ 251.24 Benzodioxol, acetamido, carboxylic acid Acetamido at C2; propanoic acid backbone
3-Acetamido-3-(2H-1,3-benzodioxol-5-yl)propanoic acid (Isomer) 874469-08-6 C₁₂H₁₃NO₅ 251.24 Benzodioxol, acetamido, carboxylic acid Acetamido at C3; structural isomer of target
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (Hydroxy analog) 949-14-4 C₁₀H₁₀O₅ 210.18 Benzodioxol, hydroxyl, carboxylic acid Hydroxyl (-OH) replaces acetamido at C2
1-(2H-1,3-Benzodioxol-5-yl)-2-(dimethylamino)butan-1-one (Ketone derivative) - C₁₂H₁₅NO₃ 221.25 Benzodioxol, dimethylamino, ketone Ketone replaces carboxylic acid; longer chain
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine (Oxime) - C₁₁H₁₃NO₃ 207.23 Benzodioxol, hydroxylamine, methyl Oxime group; lacks carboxylic acid backbone

Key Observations

Positional Isomerism :
The target compound and its isomer (CAS 874469-08-6) share identical molecular formulas but differ in acetamido group placement (C2 vs. C3). This positional variation may influence hydrogen-bonding patterns and biological target interactions .

Functional Group Substitution: The hydroxyl analog (CAS 949-14-4) replaces the acetamido group with a hydroxyl (-OH), significantly altering polarity and solubility.

Backbone Modifications: The oxime derivative () features a propylidene-hydroxylamine chain instead of a propanoic acid backbone. This modification reduces acidity and may enhance reactivity in nucleophilic environments .

Biological Implications: The benzodioxol moiety, common across all analogs, contributes to lipophilicity, aiding in blood-brain barrier penetration.

Synthetic Accessibility: describes methods for synthesizing β-heteroaryl-α,β-didehydro-α-amino acid derivatives, which could be adapted for the target compound using condensation reactions with benzodioxol-containing amines and acetic acid .

Physicochemical Properties

  • Solubility : The acetamido group in the target compound reduces polarity compared to the hydroxyl analog, likely decreasing water solubility.
  • Stability : The benzodioxol ring is electron-rich and may undergo oxidative degradation under acidic conditions, a common challenge in benzodioxol-containing pharmaceuticals .

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid is a synthetic compound characterized by a unique structure that incorporates a benzodioxole moiety, an acetamido group, and a propanoic acid component. Its molecular formula is C₁₂H₁₃N₁O₅, with a molecular weight of approximately 251.24 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action.

Chemical Structure and Properties

The compound features a benzodioxole ring, which is known for its ability to interact with biological targets through π-π interactions and hydrogen bonding. The acetamido group enhances its solubility and bioavailability, making it a promising candidate for drug development.

PropertyValue
Molecular FormulaC₁₂H₁₃N₁O₅
Molecular Weight251.24 g/mol
CAS Number30657-34-2
IUPAC Name2-acetamido-3-(1,3-benzodioxol-5-yl)propanoic acid

Biological Activity Overview

The biological activities of this compound primarily stem from its interaction with various biological targets, including enzymes and receptors. Notably, it has been identified as a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.

The mechanism of action involves several key interactions:

  • Enzyme Interaction : The compound can modulate enzyme activity through binding to active sites or allosteric sites.
  • Receptor Agonism : It activates mGluR5, influencing neurotransmitter release and neuronal signaling pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties through COX-2 receptor binding.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

  • Neuropharmacology : Research indicates that this compound enhances synaptic transmission and could be beneficial in treating neurodegenerative diseases.
  • Insecticidal Activity : A study evaluated the larvicidal activity against Aedes aegypti, demonstrating that derivatives of benzodioxole acids exhibit significant insecticidal properties while maintaining low toxicity to mammals . The compound's structural features contribute to its effectiveness in this application.
  • Antinociceptive Activity : In-vivo studies have shown that the compound exhibits anti-nociceptive effects in pain models induced by acetic acid and hot plate tests, suggesting potential applications in pain management.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study on Neuroprotection : A study involving animal models demonstrated that administration of the compound improved cognitive function and reduced markers of neuroinflammation, suggesting its potential as a neuroprotective agent.
  • Insect Control Trials : Field trials assessing the efficacy of this compound derivatives against mosquito populations showed promising results, leading to further exploration for use in vector control strategies .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
2-Acetamido-3-(benzo[d][1,3]dioxol-5-yl)propanoic acidContains a benzodioxole; similar acetamido groupPotential anti-inflammatory properties
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acidMethyl group instead of acetamidoAntioxidant properties
5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acidDifferent functional groups; unsaturationAntitumor activity

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 3-(2H-1,3-benzodioxol-5-yl)-2-acetamidopropanoic acid, and how are reaction conditions optimized to improve yield?

  • Methodology : A common approach involves condensation reactions between substituted benzodioxole precursors and acetamidopropanoic acid derivatives under basic conditions. For example, analogous compounds (e.g., related chalcone derivatives) are synthesized via Claisen-Schmidt condensation using ethanol as a solvent and 50% KOH as a base, with prolonged stirring (48 hours) to ensure completion .
  • Optimization : Temperature control (ambient to reflux) and pH adjustments are critical. Impurities are minimized by acidification (10% HCl) and extraction with dichethyl ether or dichloromethane, followed by vacuum distillation .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of benzodioxole protons (δ 6.7–6.9 ppm), acetamido methyl groups (δ 2.0–2.2 ppm), and propanoic acid signals (δ 12.0–12.5 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) using acetonitrile/water gradients .
    • Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD diffractometer) resolves molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. What crystallographic parameters define the molecular conformation of this compound, and how do intramolecular hydrogen bonds influence stability?

  • Structural Data :

  • Unit Cell : Triclinic system (space group P1P1) with parameters a=9.4531A˚,b=10.4462A˚,c=10.8426A˚,α=113.866,β=90.120,γ=109.882a = 9.4531 \, \text{Å}, b = 10.4462 \, \text{Å}, c = 10.8426 \, \text{Å}, \alpha = 113.866^\circ, \beta = 90.120^\circ, \gamma = 109.882^\circ .
  • Hydrogen Bonding : The acetamido NH forms an intramolecular S(5) hydrogen bond with the propanoic acid carbonyl oxygen (d=2.85A˚d = 2.85 \, \text{Å}), stabilizing the planar conformation .
    • Refinement : SHELXL-2018 refines structures using F2F^2-based least squares (R1=0.043R1 = 0.043, wR2=0.126wR2 = 0.126) with anisotropic displacement parameters for non-H atoms .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate electronic properties (HOMO-LUMO gaps, dipole moments) and predict reactivity .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging benzodioxole’s π-π stacking potential .
    • Validation : Correlate docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What challenges arise in analyzing the compound’s ring puckering dynamics, and how are puckering coordinates applied?

  • Challenges : The benzodioxole ring exhibits non-planar puckering due to steric strain from the 1,3-dioxole group. This complicates conformational analysis .
  • Method : Cremer-Pople puckering coordinates (QQ, θ\theta, ϕ\phi) quantify out-of-plane displacements. For five-membered rings, Q2Q_2 (amplitude) and ϕ2\phi_2 (phase) describe pseudorotational pathways, calculated using crystallographic data .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 395–399 K vs. 380–385 K): How are these resolved experimentally?

  • Root Cause : Polymorphism or solvate formation during crystallization.
  • Resolution : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify polymorphs. Recrystallize from solvents like ethanol or DMSO to isolate stable forms .

Q. Conflicting NMR assignments for acetamido protons: What strategies ensure accuracy?

  • Strategies :

  • 2D NMR : HSQC and HMBC correlate 1H^1H-13C^{13}C signals, distinguishing overlapping peaks (e.g., benzodioxole vs. acetamido protons) .
  • Deuterium Exchange : Treat with D2_2O to confirm exchangeable protons (e.g., NH or OH groups) .

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